

Matrigel® Basement Membrane Matrix: A Core Composition Technical Guide

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Compound of Interest

Compound Name: *matrigel*

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Introduction to Matrigel® Basement Membrane Matrix

Matrigel® is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, a tumor rich in extracellular matrix (ECM) proteins.[\[1\]](#)[\[2\]](#) [\[3\]](#) This natural ECM-based hydrogel is one of the most widely used models for 2D and 3D cell culture *in vitro*.[\[1\]](#)[\[3\]](#) Its complex, biologically active composition mimics the basement membrane of many tissues, providing a physiologically relevant environment for cellular studies. **Matrigel®** is effective for the attachment and differentiation of a wide variety of cell types, including normal and transformed anchorage-dependent epithelioid cells, neurons, and hepatocytes.[\[3\]](#)[\[4\]](#) It is extensively used in cancer research, stem cell biology, neurobiology, and studies of angiogenesis.[\[1\]](#)[\[4\]](#)

Core Protein Composition

The primary components of **Matrigel®** are extracellular matrix proteins that provide structural and signaling cues to cells. The approximate composition of these major proteins is consistent across different formulations.

Component	Approximate Percentage	Source
Laminin	~60%	[5][6]
Collagen IV	~30%	[5][6]
Entactin (Nidogen)	~8%	[5][6]
Heparan Sulfate Proteoglycan (Perlecan)	Present	[1][6]

Laminin is the most abundant protein in **Matrigel®** and plays a crucial role in cell adhesion, differentiation, and migration. Collagen IV forms a scaffold that provides tensile strength to the basement membrane. Entactin (also known as nidogen) is a glycoprotein that crosslinks laminin and collagen IV, contributing to the structural integrity of the matrix.[5] Heparan sulfate proteoglycans, such as perlecan, are involved in growth factor binding and signaling.

A comprehensive proteomic analysis of **Matrigel®** has identified over 1,800 unique proteins, highlighting its complexity beyond the major structural components.[5] This complex mixture includes a variety of other ECM proteins, growth factors, and enzymes that contribute to its biological activity.[5][7]

Quantitative Analysis of Matrigel® Components

The protein concentration and growth factor content of **Matrigel®** can vary between lots and different product formulations.[8] Manufacturers provide lot-specific protein concentrations on the Certificate of Analysis, which is crucial for standardizing experiments.[8]

Table 1: Protein Concentration of Different Matrigel® Formulations

Matrigel® Formulation	Typical Protein Concentration Range (mg/mL)	Key Features	Source
Standard	8 - 12	General-purpose use for 2D and 3D cell culture.	[9][10]
High Concentration (HC)	18 - 22	Increased stiffness, suitable for in vivo studies and applications requiring a more robust gel.	
Growth Factor Reduced (GFR)	7 - 10	Reduced levels of growth factors for studies requiring a more defined basement membrane preparation.	[11][12]

Table 2: Growth Factor Concentrations in Standard and Growth Factor Reduced (GFR) Matrigel®

Growth Factor	Range in Standard Matrigel® (ng/mL)	Average in Standard Matrigel® (ng/mL)	Typical Concentration in GFR Matrigel® (ng/mL)	Source
Epidermal Growth Factor (EGF)	0.5 - 1.3	0.7	< 0.5	[5]
Insulin-like Growth Factor-1 (IGF-1)	11 - 24	15.6	5	[5]
Transforming Growth Factor-beta (TGF-β)	1.7 - 4.7	2.3	1.7	[5]
Platelet-Derived Growth Factor (PDGF)	0.005 - 0.048	0.012	< 0.005	[5]
Basic Fibroblast Growth Factor (bFGF)	< 0.0001	Not Determined	Not Determined	[5]
Nerve Growth Factor (NGF)	< 0.2	Not Determined	< 0.2	[5]
Vascular Endothelial Growth Factor (VEGF)	5.0 - 7.5	Not Determined	1.0 - 1.5	[5]

Bioactive Components and Growth Factors

Beyond its primary structural proteins, **Matrigel®** contains a complex mixture of growth factors, cytokines, and other bioactive molecules that are naturally produced by the EHS tumor cells.[\[4\]](#) These components contribute significantly to the biological activity of **Matrigel®** and can influence cell behavior in culture.

A proteome array analysis of the liquid component of gelled **Matrigel®** identified a wide range of biologically active proteins, including:[13]

- Growth Factors and Cytokines: High levels of Insulin-like Growth Factor Binding Proteins (IGFBP1, IGFBP3), Leukemia Inhibitory Factor (LIF), Platelet Factor 4 (PF4), Placental Growth Factor-2 (PIGF-2), and Vascular Endothelial Growth Factor (VEGF) were detected. [13]
- Chemokines: High levels of Monokine Induced by Gamma-interferon (MIG) and Serpin E1 were found.[13]
- Other Bioactive Proteins: Adiponectin, Complement Component 5a (C5a), Endocan, Lipocalin-2, soluble Intercellular Adhesion Molecule-1 (sICAM-1), Matrix Metalloproteinase-3 (MMP-3), and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) were present in high amounts.[13]

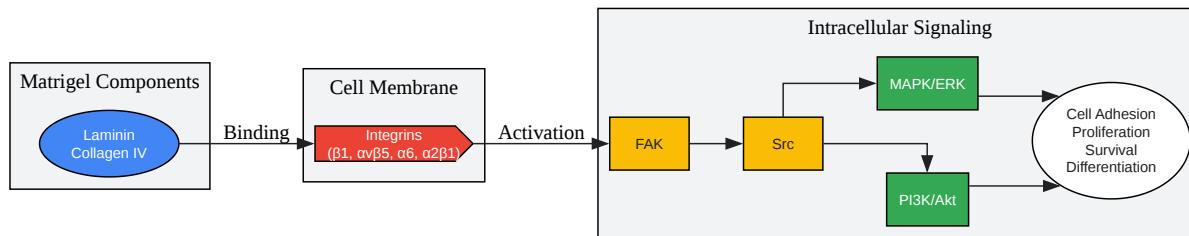
The presence of these numerous bioactive molecules underscores the undefined nature of **Matrigel®** and the importance of using Growth Factor Reduced (GFR) formulations for experiments where the influence of specific growth factors needs to be minimized.[14]

Key Signaling Pathways on Matrigel®

Cellular interactions with **Matrigel®** are primarily mediated by integrins, a family of transmembrane receptors that bind to ECM components and activate intracellular signaling cascades. These pathways regulate cell adhesion, proliferation, survival, and differentiation.

Integrin-Mediated Signaling

The primary integrins involved in binding to **Matrigel®** components include $\beta 1$, $\alpha\beta 5$, $\alpha 6$, and $\alpha 2\beta 1$.[9][14]



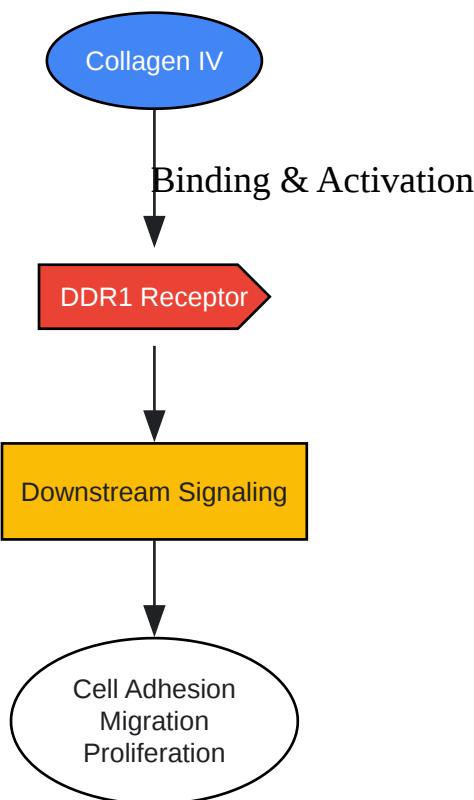
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Integrin-mediated signaling cascade on **Matrigel**.

Binding of integrins to laminin and collagen IV in **Matrigel®** leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[15] Activated FAK then phosphorylates and activates Src family kinases, which in turn trigger downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of fundamental cellular processes.

Collagen IV-Specific Signaling

Collagen IV can also activate Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase, independently of integrins.[16] This interaction is important for maintaining the structural integrity and function of tissues like the kidney.[16]



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Collagen IV signaling through the DDR1 receptor.

Experimental Protocols

A. Quantification of Total Protein Concentration (Lowry Method)

This method is commonly used to determine the protein concentration of **Matrigel®** lots.[\[17\]](#)

Materials:

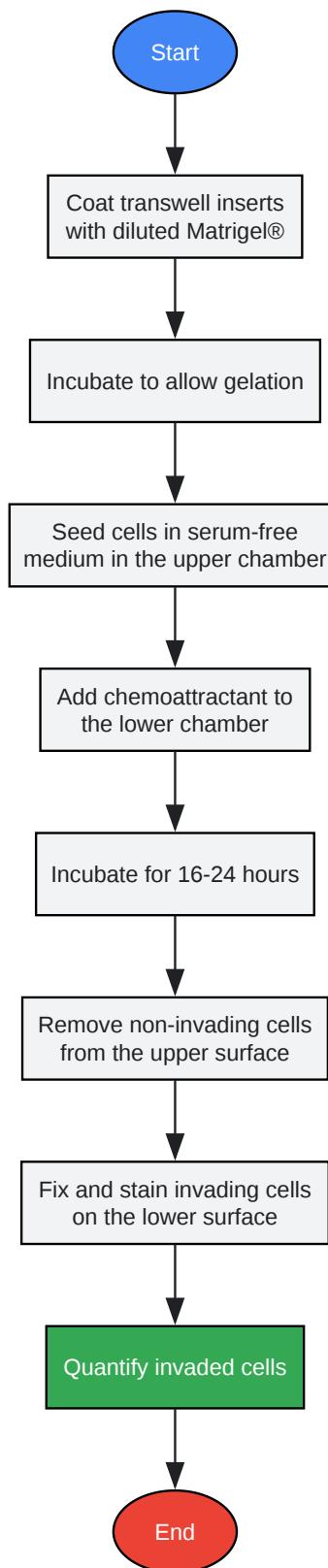
- **Matrigel®** sample
- Lowry protein assay reagents
- Bovine Serum Albumin (BSA) standards
- Spectrophotometer

Procedure:

- Prepare a series of BSA standards of known concentrations.
- Thaw the **Matrigel®** sample on ice and dilute it to fall within the linear range of the assay.
- Add the Lowry reagent to the standards and the diluted **Matrigel®** sample.
- Incubate at room temperature for the recommended time.
- Add Folin-Ciocalteu reagent and incubate again.
- Measure the absorbance at the appropriate wavelength (typically 750 nm) using a spectrophotometer.
- Generate a standard curve from the BSA standards and determine the protein concentration of the **Matrigel®** sample.

B. Matrigel® Invasion Assay

This assay measures the invasive potential of cells through a layer of **Matrigel®**.[\[1\]](#)[\[2\]](#)[\[18\]](#)



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Workflow for a **Matrigel®** cell invasion assay.

Materials:

- Transwell inserts (typically 8 μm pore size)
- **Matrigel®**
- Cell culture medium (serum-free and with chemoattractant)
- Cells of interest
- Cotton swabs
- Fixation and staining reagents (e.g., methanol and crystal violet)
- Microscope

Procedure:

- Thaw **Matrigel®** on ice and dilute it with cold, serum-free medium to the desired concentration (e.g., 200-300 $\mu\text{g}/\text{mL}$).[\[18\]](#)
- Add the diluted **Matrigel®** to the upper chamber of the transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.[\[2\]](#)
- Harvest and resuspend cells in serum-free medium.
- Seed the cells into the **Matrigel®**-coated upper chamber.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate the plate for a period appropriate for the cell type (e.g., 16-24 hours).
- After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
- Fix and stain the invading cells on the lower surface of the membrane.
- Count the number of invaded cells in several fields of view using a microscope.

C. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a layer of **Matrigel®**, a key step in angiogenesis.[\[4\]](#)[\[6\]](#)[\[19\]](#)

Materials:

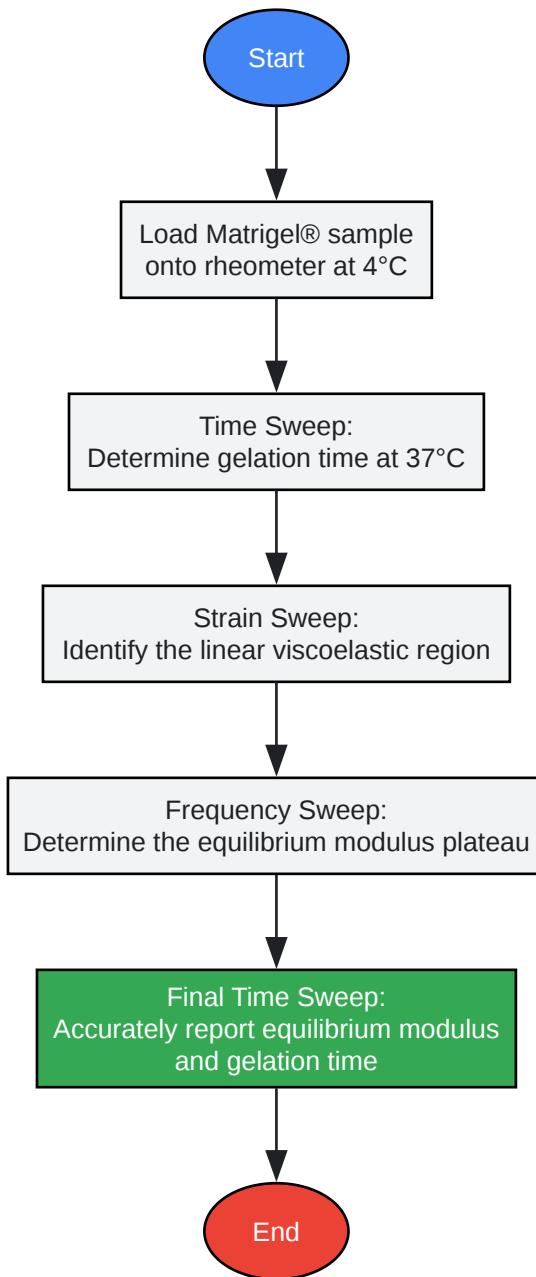
- **Matrigel®** (Growth Factor Reduced is often preferred)
- 96-well or 24-well plates
- Endothelial cells (e.g., HUVECs)
- Cell culture medium
- Calcein AM (for fluorescent visualization)
- Fluorescence microscope

Procedure:

- Thaw **Matrigel®** on ice.
- Coat the wells of a plate with a layer of **Matrigel®** and incubate at 37°C for 30-60 minutes to allow for gelation.[\[6\]](#)
- Harvest and resuspend endothelial cells in the appropriate medium.
- Seed the cells onto the gelled **Matrigel®**.
- Incubate for a few hours (typically 4-18 hours), during which tube formation will occur.
- Visualize and document the tube network using a microscope. For quantification, cells can be labeled with Calcein AM and imaged with a fluorescence microscope.[\[6\]](#)
- Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.

D. Rheological Characterization of Matrigel®

This protocol determines the viscoelastic properties of Matrigel®, such as its stiffness (elastic modulus) and gelation time.[3]



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Standard protocol for rheological characterization.

Equipment:

- Rotational rheometer with parallel plate geometry
- Temperature control unit

Procedure:

- Sample Preparation: Thaw **Matrigel®** on ice and dilute to the desired protein concentration with ice-cold medium.
- Loading: Load the cold **Matrigel®** solution onto the pre-chilled lower plate of the rheometer.
- Time Sweep: Increase the temperature to 37°C and apply a small oscillatory strain at a constant frequency to monitor the increase in the storage modulus (G') and loss modulus (G'') over time. The gelation point is typically where G' crosses G'' .^[3]
- Strain Sweep: Once the gel has formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.^[3]
- Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to determine the dependence of the moduli on the frequency of oscillation.^[3]
- Final Time Sweep: Conduct a final time sweep using the parameters determined from the strain and frequency sweeps to obtain an accurate measurement of the equilibrium modulus and gelation time.^[3]

Conclusion

Matrigel® Basement Membrane Matrix is a complex and biologically active substrate that provides a valuable tool for in vitro and in vivo cell culture studies. Its composition, rich in ECM proteins and growth factors, closely mimics the natural basement membrane, enabling the culture and differentiation of a wide range of cell types. Understanding the core composition, the quantitative variability between formulations, and the key signaling pathways involved is essential for designing and interpreting experiments. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize **Matrigel®** in their specific applications. The inherent complexity and variability of this natural product also highlight the

importance of careful experimental design and the consideration of more defined, synthetic alternatives when appropriate.[\[20\]](#)

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